Cas no 23711-48-0 (3H-Pyrazol-3-one,4-[[(4-ethoxyphenyl)amino]methylene]-2,4-dihydro-5-methyl-2-phenyl-)

3H-Pyrazol-3-one,4-[[(4-ethoxyphenyl)amino]methylene]-2,4-dihydro-5-methyl-2-phenyl- structure
23711-48-0 structure
Nome del prodotto:3H-Pyrazol-3-one,4-[[(4-ethoxyphenyl)amino]methylene]-2,4-dihydro-5-methyl-2-phenyl-
Numero CAS:23711-48-0
MF:C19H19N3O2
MW:321.373064279556
CID:261108
PubChem ID:211885

3H-Pyrazol-3-one,4-[[(4-ethoxyphenyl)amino]methylene]-2,4-dihydro-5-methyl-2-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3H-Pyrazol-3-one,4-[[(4-ethoxyphenyl)amino]methylene]-2,4-dihydro-5-methyl-2-phenyl-
    • (4E)-4-[(4-ethoxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one
    • (4E)-4-{[(4-Ethoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
    • 3H-Pyrazol-3-one, 4-[[(4-ethoxyphenyl)amino]methylene]-2,4-dihydro-5-methyl-2-phenyl-, (4E)-
    • AKOS001628769
    • 4-[(4-ethoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
    • BRN 0384994
    • 4-{[(4-ethoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
    • 2-Pyrazolin-5-one, 3-methyl-4-(p-phenetidinomethylene)-1-phenyl-
    • SR-01000438656-1
    • 23711-48-0
    • SCHEMBL9524275
    • SR-01000438656
    • AKOS005609922
    • (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
    • 3-Methyl-4-(p-phenetidinomethylene)-1-phenyl-2-pyrazolin-5-one
    • Inchi: InChI=1S/C19H19N3O2/c1-3-24-17-11-9-15(10-12-17)20-13-18-14(2)21-22(19(18)23)16-7-5-4-6-8-16/h4-13,20H,3H2,1-2H3/b18-13-
    • Chiave InChI: LVEWYBOBHFOMMV-AQTBWJFISA-N
    • Sorrisi: CCOC1=CC=C(N/C=C2/C(C)=NN(C3=CC=CC=C3)C/2=O)C=C1

Proprietà calcolate

  • Massa esatta: 321.14787
  • Massa monoisotopica: 321.147727
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 501
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 53.9
  • XLogP3: 3.7

Proprietà sperimentali

  • Densità: 1.16
  • Punto di ebollizione: 445.5°C at 760 mmHg
  • Punto di infiammabilità: 223.2°C
  • Indice di rifrazione: 1.602
  • PSA: 53.93
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd